![molecular formula C16H11FO3S B7607065 4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one](/img/structure/B7607065.png)
4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a sulfanylmethyl moiety, which is further connected to a hydroxychromen-2-one core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorophenyl Sulfide Intermediate: The reaction begins with the nucleophilic substitution of a fluorophenyl halide with a thiol compound to form the fluorophenyl sulfide intermediate.
Coupling with Chromen-2-one Derivative: The fluorophenyl sulfide intermediate is then coupled with a chromen-2-one derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the chromen-2-one core or the fluorophenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorophenyl group or the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- 4-[(4-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one
- 4-[(2-Chlorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one
- 4-[(2-Bromophenyl)sulfanylmethyl]-7-hydroxychromen-2-one
Uniqueness
4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
4-[(2-fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3S/c17-13-3-1-2-4-15(13)21-9-10-7-16(19)20-14-8-11(18)5-6-12(10)14/h1-8,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUGUDNZOSRBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCC2=CC(=O)OC3=C2C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(4-Carbamoylthiophen-2-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7606988.png)
![5-[(Cyclohex-3-en-1-ylamino)methyl]thiophene-3-carboxamide](/img/structure/B7606995.png)
![5-[(4-Chloro-3-fluoroanilino)methyl]thiophene-3-carboxamide](/img/structure/B7606999.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7607011.png)
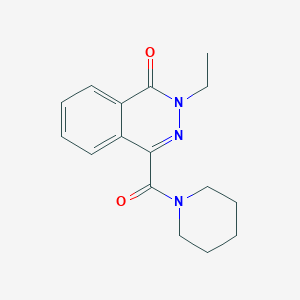
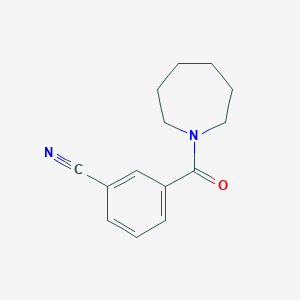
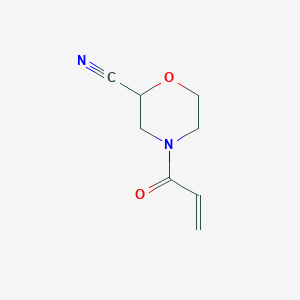
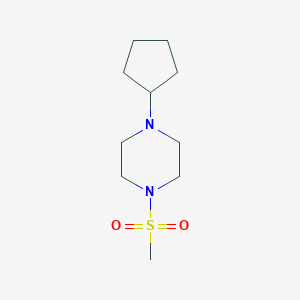
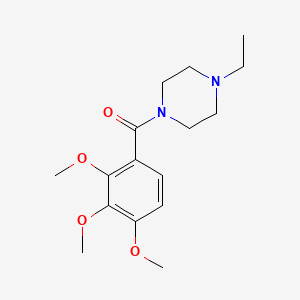
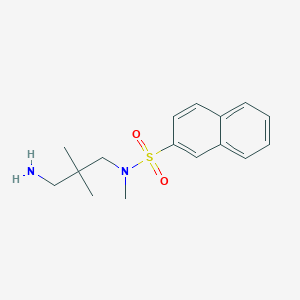
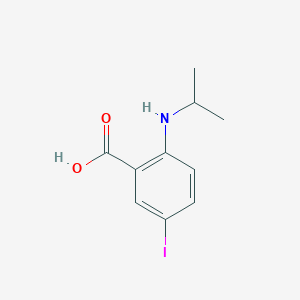
![1-ethyl-2-methyl-N-[(3R)-pyrrolidin-3-yl]imidazole-4-sulfonamide](/img/structure/B7607076.png)
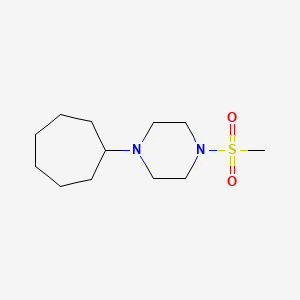
![2-[Butan-2-yl-(5-iodothiophene-3-carbonyl)amino]acetic acid](/img/structure/B7607090.png)
